Spadns

Übersicht

Beschreibung

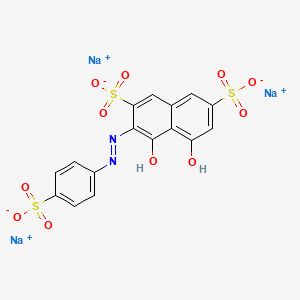

SPADNS, also known as 1,8-Dihydroxy-2-(4-sulfophenylazo)-naphthalene-3,6-disulfonic acid trisodium salt, is a chemical compound widely used in analytical chemistry. It is primarily utilized as a reagent for the colorimetric determination of fluoride ions in water. The compound forms a complex with fluoride ions, leading to a measurable change in color, which can be quantified using spectrophotometric methods .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SPADNS involves the diazotization of sulfanilic acid followed by coupling with chromotropic acid. The reaction typically occurs under acidic conditions to facilitate the formation of the azo compound. The general steps are as follows:

Diazotization: Sulfanilic acid is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with chromotropic acid in an acidic medium to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and dried to obtain the trisodium salt form .

Analyse Chemischer Reaktionen

Types of Reactions

SPADNS primarily undergoes complexation reactions with metal ions, particularly fluoride ions. The key reaction is the formation of a colorless complex with zirconium ions in the presence of fluoride, which leads to the bleaching of the red color of this compound .

Common Reagents and Conditions

Reagents: Sulfanilic acid, sodium nitrite, hydrochloric acid, chromotropic acid, zirconium ions.

Conditions: Acidic medium, controlled temperature, and pH.

Major Products

The major product of the reaction between this compound and fluoride ions is a colorless complex anion, typically zirconium hexafluoride (ZrF6^2-), which results from the dissociation of the zirconium-SPADNS dye complex .

Wissenschaftliche Forschungsanwendungen

SPADNS is extensively used in various scientific research applications, including:

Analytical Chemistry: As a reagent for the colorimetric determination of fluoride ions in water samples.

Environmental Monitoring: Used to measure fluoride levels in drinking water and wastewater, ensuring compliance with environmental regulations.

Material Science: Employed in the development of dye-sensitized solar cells (DSSC) as a sensitizing dye.

Biological Studies: Utilized in studies involving the detection and quantification of fluoride in biological samples such as saliva.

Wirkmechanismus

The mechanism of action of SPADNS involves the formation of a complex with fluoride ions. Under acidic conditions, the zirconium-SPADNS dye dissociates in the presence of fluoride ions, forming colorless complex anions (ZrF6^2-) and yellow this compound. This discoloration reaction is directly proportional to the concentration of fluoride ions and can be monitored using UV-Vis spectroscopy at 570 nm .

Vergleich Mit ähnlichen Verbindungen

SPADNS is unique in its ability to form a stable complex with fluoride ions, making it highly effective for colorimetric analysis. Similar compounds include:

Alizarin Red S: Another azo dye used for complexometric titrations but less specific for fluoride ions.

Eriochrome Black T: Used for complexometric titrations of metal ions but not suitable for fluoride detection.

Methyl Orange: A pH indicator that changes color in response to pH changes but does not form complexes with fluoride ions.

This compound stands out due to its specificity and sensitivity in detecting fluoride ions, making it a preferred choice for environmental and analytical applications.

Biologische Aktivität

Introduction

SPADNS (sodium 2-pyridylazo-5-naphthol-6-sulfonic acid) is a chemical compound widely recognized for its role in analytical chemistry, particularly in the determination of fluoride concentrations in various samples. Its biological activity has garnered interest, especially concerning its antimicrobial properties and interactions with biological systems. This article explores the biological activity of this compound, focusing on its antibacterial effects, mechanisms of action, and implications for dental health.

This compound exhibits significant antibacterial properties primarily against cariogenic bacteria such as Streptococcus mutans. The mechanism involves the formation of a complex with zirconium ions, which enhances its ability to bind fluoride ions. This interaction is crucial in the context of dental applications, where fluoride is known to inhibit bacterial metabolism and promote remineralization of tooth enamel .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound effectively reduced the viability of S. mutans when used in combination with chitosan in a composite resin. The growth curve analysis indicated a significant decrease in colony-forming units (CFU) after treatment with this compound, confirming its antibacterial efficacy .

- Comparative Analysis : In a randomized controlled trial involving children, this compound was compared with other fluoride treatments like fluoride varnish and acidulated phosphate fluoride (APF) gel. Results showed that this compound significantly reduced S. mutans counts over an 18-month period, highlighting its effectiveness as an antibacterial agent .

- Fluoride Release and Recharge : Research indicated that this compound not only releases fluoride but also recharges upon exposure to fluoride sources, maintaining its antibacterial activity over time. This property is particularly beneficial for long-term dental applications .

Data Table: Antibacterial Efficacy of this compound

Cell Survival Experiments

Biocompatibility studies using 3T3 fibroblast cells assessed the cytotoxic effects of this compound in dental materials. The WST-1 assay indicated that this compound did not adversely affect cell viability at concentrations used for dental applications, suggesting its safe use in clinical settings .

Statistical Analysis

Statistical evaluations were performed using one-way ANOVA to compare the biocompatibility of different treatments. Results showed no significant cytotoxicity associated with this compound compared to control groups, reinforcing its potential for safe application in dentistry .

Eigenschaften

CAS-Nummer |

23647-14-5 |

|---|---|

Molekularformel |

C16H10N2Na3O11S3+ |

Molekulargewicht |

571.4 g/mol |

IUPAC-Name |

trisodium;4,5-dihydroxy-3-[(4-sulfophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H12N2O11S3.3Na/c19-12-7-11(31(24,25)26)5-8-6-13(32(27,28)29)15(16(20)14(8)12)18-17-9-1-3-10(4-2-9)30(21,22)23;;;/h1-7,19-20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-2 |

InChI-Schlüssel |

AEHGQXKBQBMQEK-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)S(=O)(=O)O.[Na+].[Na+].[Na+] |

Key on ui other cas no. |

23647-14-5 |

Piktogramme |

Irritant |

Synonyme |

2-(4-sulphophenyloazo)-1,8-dihydroxy-3,6-napthalenedisulphonic acid SPADNS |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basis of SPADNS's interaction with fluoride?

A: this compound forms a colored complex with zirconium ions. Fluoride ions, when present, react with the zirconium ions, dissociating the colored complex and releasing free this compound. This dissociation results in a measurable decrease in color intensity, which is directly proportional to the fluoride concentration. [, , ]

Q2: How does the color change relate to the fluoride concentration?

A: The color change from red to pale pink is directly proportional to the fluoride concentration. As the fluoride concentration increases, more of the this compound-zirconium complex dissociates, leading to a lighter color. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H9N2Na3O11S3, and its molecular weight is 570.4 g/mol.

Q4: Does this compound have characteristic spectroscopic data?

A: Yes, this compound exhibits a maximum absorbance at around 570 nm in acidic solutions, which shifts to 580 nm upon complexation with zirconium. This shift in absorbance is utilized for fluoride determination. [, ]

Q5: What factors can affect the stability of this compound reagent?

A: The stability of the this compound reagent can be influenced by factors such as pH, temperature, and exposure to light. []

Q6: How does turbidity affect this compound analysis?

A: Turbidity in water samples can interfere with the colorimetric determination of fluoride using this compound. Filtration through a 0.45 μm filter is recommended to remove turbidity and ensure accurate results. []

Q7: Is this compound involved in any catalytic reactions?

A: While this compound itself is not a catalyst, its interaction with metal ions like zirconium is central to its analytical application. The dissociation of the this compound-zirconium complex by fluoride ions allows for indirect fluoride quantification. [, ]

A7: The provided research papers do not delve into computational studies or QSAR models for this compound.

A7: The provided research papers primarily focus on the application of this compound as a reagent and do not delve into its structure-activity relationship or modifications.

Q8: How stable is this compound reagent, and how is it typically formulated?

A: this compound reagent is generally prepared in an acidic solution, often using hydrochloric acid, to ensure its stability. Storage in amber bottles is recommended to minimize light exposure. [, ]

A8: Specific SHE regulations concerning this compound were not discussed in the provided research papers. General laboratory safety practices and responsible chemical handling are essential.

A8: These aspects are not applicable to this compound as it is an analytical reagent and not a pharmaceutical drug.

Q9: What are the common analytical methods for fluoride determination using this compound?

A: The most common method is the this compound colorimetric method, which involves adding this compound reagent to a water sample and measuring the absorbance at a specific wavelength (usually 570 nm or 580 nm). The decrease in absorbance is proportional to the fluoride concentration. [, , , , , ]

Q10: What is the role of flow injection analysis (FIA) in this compound-based fluoride determination?

A: FIA, when coupled with this compound colorimetry, offers a rapid and automated approach for analyzing fluoride in water samples. This technique enhances sample throughput and reduces reagent consumption. [, , ]

Q11: Can this compound be used in electrochemical methods for metal ion analysis?

A: Yes, research has explored the incorporation of this compound into carbon paste electrodes for the electrochemical detection of metal ions like copper. This compound serves as a complexing agent, enhancing the sensitivity and selectivity of the electrode. []

Q12: Does the use of this compound in water analysis pose any environmental risks?

A: While this compound itself is not considered a major environmental pollutant, its release into the environment, even in low concentrations, raises concerns about the aesthetic quality of water bodies. [] Research is exploring alternative treatment methods, like electroflocculation, to remove this compound dye from wastewater. []

A12: Specific studies on the dissolution and solubility of this compound were not included in the provided research papers.

Q13: How is the accuracy of the this compound method for fluoride determination validated?

A: The accuracy of the this compound method is frequently validated by comparing its results with those obtained using more established techniques like ion-selective electrode (ISE) analysis. [, , , ]

Q14: What are some critical quality control considerations for this compound analysis?

A: Key quality control measures include using standard solutions of fluoride for calibration, ensuring the stability and quality of the this compound reagent, and addressing potential interferences from other ions present in the water sample. [, , ]

A14: These aspects are not relevant to this compound as it is not a biological or pharmaceutical agent.

Q15: Are there alternatives to this compound for fluoride determination?

A: Yes, alternative methods for fluoride determination include ion-selective electrodes (ISEs), ion chromatography, and other colorimetric methods using different reagents, such as cerium-alizarin complexone (Ce-AC). [, , , ]

Q16: What research infrastructure and resources are important for this compound-related studies?

A: Essential resources include access to analytical instrumentation like spectrophotometers, reliable sources of this compound reagent and standard solutions, and expertise in analytical chemistry and water quality analysis. [, , ]

A16: The provided research papers primarily focus on specific applications of this compound and do not offer a detailed historical overview of its development or significant milestones.

Q17: How does this compound research intersect with other disciplines?

A: this compound research connects with various fields like environmental science, public health, and analytical chemistry. Its role in determining fluoride levels in drinking water directly impacts public health policies and interventions related to dental and skeletal fluorosis. [, , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.